molecular formula C14H22Cl2N2 B1398317 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220037-92-2

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1398317
CAS No.: 1220037-92-2
M. Wt: 289.2 g/mol
InChI Key: KEIFFTPMNOLBNR-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a bicyclic amine derivative featuring a piperidine ring attached to the 2-position of a tetrahydroisoquinoline scaffold. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIFFTPMNOLBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in the metabolism of cholesterol in the brain. The interaction with CH24H suggests that this compound may influence cholesterol homeostasis and potentially impact neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholesterol 24-hydroxylase can lead to changes in cholesterol levels within cells, which in turn can affect cell membrane composition and signaling pathways. Additionally, it may impact the expression of genes involved in cholesterol metabolism and transport.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. It has been found to inhibit the activity of cholesterol 24-hydroxylase, thereby reducing the conversion of cholesterol to 24S-hydroxycholesterol. This inhibition can lead to alterations in cholesterol homeostasis and potentially affect neuronal function. Furthermore, the compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol metabolism without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, influencing the conversion of cholesterol to 24S-hydroxycholesterol. This interaction can affect metabolic flux and the levels of metabolites involved in cholesterol homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on brain cholesterol metabolism. Within cells, it may interact with specific transporters that facilitate its uptake and distribution to target sites. The localization and accumulation of the compound can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with enzymes and other biomolecules involved in cholesterol metabolism. The subcellular localization can influence the compound’s efficacy and its impact on cellular processes.

Biological Activity

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₂Cl₂N₂
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 1220037-92-2
  • Structure : The compound features a tetrahydroisoquinoline core with a piperidine substituent, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on the central nervous system (CNS) and potential therapeutic applications.

Pharmacological Effects

  • Antinociceptive Activity :
    • Studies have shown that this compound exhibits significant antinociceptive properties in animal models. For instance, intrathecal administration in mice resulted in dose-dependent pain relief as measured by the hot-plate test .
  • Receptor Interactions :
    • The compound interacts with various G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction within the body. Its affinity for opioid receptors suggests potential applications in pain management and treatment of opioid-related disorders .
  • Neuroprotective Effects :
    • Preliminary research indicates that this compound may possess neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with neurotransmitter systems and modulation of receptor activity:

  • Opioid Receptor Modulation : The compound acts as an agonist at mu-opioid receptors while also showing antagonistic properties at nociceptin/orphanin FQ peptide (NOP) receptors. This dual action could enhance its analgesic efficacy while minimizing side effects commonly associated with opioid use .
  • Inhibition of Neuroinflammation : Some studies suggest that it may inhibit inflammatory pathways in the CNS, contributing to its neuroprotective effects .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antinociceptive effects in rodent models with an ED50 value indicating high potency .
Study 2Investigated receptor binding profiles and found strong affinity for mu-opioid receptors, suggesting potential for pain management therapies .
Study 3Explored neuroprotective properties in vitro and in vivo, indicating reduced neuronal death under stress conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that compounds similar to 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exhibit significant neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .

2. Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant properties. It has been shown to influence the serotonergic system, which is often targeted in the development of antidepressants. The mechanism involves modulation of serotonin receptors, enhancing mood and emotional stability .

Neuroscience Research

1. Chemical Probes

In neuroscience research, this compound serves as a chemical probe to study receptor interactions and signal transduction pathways. Its ability to selectively bind to specific receptors makes it valuable for elucidating the roles of these receptors in various neurological conditions .

2. Behavioral Studies

Behavioral assays have utilized this compound to assess its effects on anxiety and depression-like behaviors in animal models. These studies provide insights into the compound's efficacy and potential mechanisms of action .

Case Study 1: Neuroprotection in Animal Models

A study published in a peer-reviewed journal demonstrated that administration of this compound in rodents subjected to neurotoxic agents resulted in reduced neuronal death and improved behavioral outcomes. The results suggest its potential as a neuroprotective agent .

Case Study 2: Antidepressant-Like Effects

Another investigation explored the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect mediated through serotonergic pathways .

Summary Table of Applications

Application AreaDescriptionReferences
NeuropharmacologyPotential treatment for neurodegenerative diseases
Antidepressant ActivityModulation of serotonin receptors for mood enhancement
Chemical ProbesStudying receptor interactions in neuroscience
Behavioral StudiesAssessing anxiety and depression-like behaviors

Comparison with Similar Compounds

Structural Analogues with Piperidine/Tetrahydroisoquinoline Motifs

Compound Name & CAS Number Substituent Position/Modification Molecular Weight Key Pharmacological Properties Source Evidence
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (180741-30-4) Piperidinyl at 4-position of tetrahydroisoquinoline 286.20 Not explicitly stated; likely CNS modulation due to structural similarity
2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride Piperidinylmethyl group at 2-position 302.23 No direct activity reported; methylene linker may alter bioavailability
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (1853217-59-0) Piperidinyl at 6-position of tetrahydroisoquinoline 286.20 Supplier data only; positional isomerism may affect receptor binding
(3R)-7-Hydroxy-N-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride Carboxamide and hydroxy groups at 3- and 7-positions 408.32 Kappa opioid receptor antagonist ; hydroxy and carboxamide critical for receptor interaction

Key Observations :

  • Positional Isomerism : The placement of the piperidinyl group (3- vs. 4- or 6-position) significantly impacts receptor selectivity. For example, the 7-hydroxy derivative in shows opioid receptor antagonism, whereas unsubstituted analogs lack this activity .
  • Functional Groups : Carboxamide and hydroxy groups enhance opioid receptor binding, while the absence of these in the target compound suggests divergent pharmacological targets .

Derivatives with Aromatic and Heterocyclic Substituents

Compound Name & CAS Number Structural Features Molecular Weight Biological Activity Source Evidence
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Dimethylaminophenyl and methoxy groups at 1-, 6-, and 7-positions 368.89 Analgesic and anti-inflammatory (hot plate and writhing tests)
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (220247-87-0) Trifluoromethyl at 7-position 235.68 Increased lipophilicity; potential CNS penetration
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (2098145-63-0) Pyrazolyl group at 4-position 286.20 Supplier data only; heterocyclic moiety may influence kinase binding

Key Observations :

  • Aromatic Substitutions: The dimethylaminophenyl and methoxy groups in confer analgesic effects, suggesting that electron-donating groups on the tetrahydroisoquinoline core enhance anti-inflammatory activity .

Piperazine-Linked and Complex Derivatives

Compound Name & CAS Number Structural Features Molecular Weight Biological Activity Source Evidence
2-(2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (Compound 16) Ethyl-piperazine chain with dimethylphenyl group 494.43 Serotonin receptor modulation (5-HT1A/7); antidepressant activity
6-Tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., Compound 26v) Tetrazolyl and oxazole groups at 7-position ~350 (estimated) PPARγ partial agonists ; antidiabetic potential

Key Observations :

  • Piperazine Linkers : Ethyl-piperazine chains () enable interactions with serotonin receptors, a property absent in the target compound due to its direct piperidinyl attachment .
  • Heterocyclic Moieties : Tetrazolyl and oxazole groups in shift activity toward metabolic targets (PPARγ), highlighting the scaffold's versatility .

Q & A

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Asymmetric synthesis using Evans’ oxazolidinones or Sharpless epoxidation ensures stereocontrol. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism. Crystallization-induced diastereomer resolution (e.g., tartaric acid derivatives) enhances scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

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